1-Methoxy-4-[(4-methylphenyl)selanyl]benzene
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Overview
Description
1-Methoxy-4-[(4-methylphenyl)selanyl]benzene is an organic compound that features a methoxy group and a methylphenylselanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-[(4-methylphenyl)selanyl]benzene typically involves the reaction of 1-methoxy-4-iodobenzene with 4-methylphenylselenol in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the selenol. The reaction mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-[(4-methylphenyl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions, often in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenide.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-Methoxy-4-[(4-methylphenyl)selanyl]benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties, as selenium-containing compounds are known to exhibit such activity.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs that target oxidative stress-related diseases.
Industry: The compound may be used in the development of materials with specific electronic or optical properties due to the presence of selenium.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-[(4-methylphenyl)selanyl]benzene involves its interaction with molecular targets through its selenium atom. Selenium can participate in redox reactions, which can modulate the activity of various enzymes and proteins. The compound’s antioxidant properties are attributed to its ability to neutralize reactive oxygen species, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
- 1-Methoxy-4-[(4-methoxyphenyl)selanyl]benzene
- 1-Methoxy-4-[(4-methylphenyl)tellanyl]benzene
- 1-Methoxy-4-[(4-methylphenyl)thio]benzene
Uniqueness: 1-Methoxy-4-[(4-methylphenyl)selanyl]benzene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur and tellurium analogs. Selenium-containing compounds often exhibit higher reactivity and different redox behavior, making them valuable in various applications.
Properties
CAS No. |
90158-88-6 |
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Molecular Formula |
C14H14OSe |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
1-methoxy-4-(4-methylphenyl)selanylbenzene |
InChI |
InChI=1S/C14H14OSe/c1-11-3-7-13(8-4-11)16-14-9-5-12(15-2)6-10-14/h3-10H,1-2H3 |
InChI Key |
FYQPZMRKWPHZKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Se]C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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